An In-depth Technical Guide to 1,4-Bis(2,2,2-trifluoroethoxy)benzene: Synthesis and Properties
An In-depth Technical Guide to 1,4-Bis(2,2,2-trifluoroethoxy)benzene: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-bis(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document details its synthesis, physical and chemical properties, and safety information, presented in a format tailored for research and development applications.
Introduction
1,4-Bis(2,2,2-trifluoroethoxy)benzene is an aromatic ether characterized by a central benzene ring substituted at the para positions with two trifluoroethoxy groups (-OCH₂CF₃). The incorporation of the trifluoroethoxy moiety imparts unique properties to the molecule, including enhanced thermal and metabolic stability, and increased lipophilicity, which can improve membrane permeability. These characteristics make it a valuable building block in the design of novel pharmaceuticals and advanced materials. Notably, it serves as a key intermediate in the synthesis of the antiarrhythmic drug, flecainide.
Physicochemical Properties
The key physical and chemical properties of 1,4-bis(2,2,2-trifluoroethoxy)benzene are summarized in the table below. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈F₆O₂ | [1] |
| Molecular Weight | 274.16 g/mol | [1] |
| CAS Number | 66300-61-6 | [1] |
| Appearance | White solid | [2] |
| Melting Point | 71-73 °C | [1] |
| Boiling Point | 216.2 °C at 760 mmHg | [1] |
| Density | 1.348 g/cm³ | [1] |
| Flash Point | 91.3 °C | [1] |
| Vapor Pressure | 0.208 mmHg at 25 °C | [1] |
| Solubility | Low water solubility. Soluble in chloroform and other organic solvents. | [2][3] |
| Refractive Index | 1.404 | [1] |
Spectral Data for Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1,4-bis(2,2,2-trifluoroethoxy)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, the ¹H NMR spectrum is simplified. The four aromatic protons are chemically equivalent, and the two methylene groups of the trifluoroethoxy substituents are also equivalent.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.0 | Singlet | 4H, Aromatic (C₆H₄) |
| ~4.4 | Quartet | 4H, Methylene (-OCH₂CF₃) | |
| ¹³C | ~153 | Singlet | 2C, Aromatic (C-O) |
| ~123 (q, J ≈ 276 Hz) | Quartet | 2C, Trifluoromethyl (-CF₃) | |
| ~116 | Singlet | 4C, Aromatic (C-H) | |
| ~67 (q, J ≈ 35 Hz) | Quartet | 2C, Methylene (-OCH₂) |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The FTIR spectrum of 1,4-bis(2,2,2-trifluoroethoxy)benzene is expected to exhibit characteristic absorption bands corresponding to its functional groups.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3150 | C-H stretch | Aromatic |
| ~2850-3000 | C-H stretch | Methylene (-CH₂-) |
| ~1500-1600 | C=C stretch | Aromatic ring |
| ~1200-1300 | C-F stretch (strong) | Trifluoromethyl (-CF₃) |
| ~1000-1100 | C-O-C stretch (ether linkage) | Aryl ether |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. Expected ions include the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[3]
| Ion Species | Calculated Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 275.050 |
| [M+Na]⁺ | 297.032 |
| [M+K]⁺ | 313.006 |
Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene
Two primary synthetic routes are commonly employed for the preparation of 1,4-bis(2,2,2-trifluoroethoxy)benzene: the Williamson ether synthesis and the Ullmann condensation.
Williamson Ether Synthesis
This method involves the reaction of hydroquinone (1,4-dihydroxybenzene) with a trifluoroethylating agent in the presence of a base.
Caption: Williamson Ether Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium carbonate (2.42 mol) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 mol) in acetone (1.02 L).
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Addition of Hydroquinone: Slowly add a solution of hydroquinone (1.0 mol) in acetone (1.1 L) to the mixture over a period of 2 hours.
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Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.
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Work-up:
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Cool the reaction mixture and evaporate the solvent under reduced pressure.
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To the residue, add chloroform (2 L) and water (2 L).
-
Separate the chloroform layer, and wash the aqueous layer twice with chloroform (1 L each).
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Combine the organic layers and wash with water (1 L).
-
Dry the chloroform solution over anhydrous magnesium sulfate.
-
-
Purification:
-
Concentrate the dried solution under vacuum.
-
Add hexane to the residue to precipitate the solid product.
-
Collect the product by filtration and wash with hexane.
-
Further product can be obtained by concentrating the filtrate.
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A typical yield of 1,4-bis(2,2,2-trifluoroethoxy)benzene is approximately 88%.
-
Ullmann Condensation
This copper-catalyzed cross-coupling reaction involves the reaction of 1,4-dibromobenzene with 2,2,2-trifluoroethanol in the presence of a base and a copper catalyst.
Caption: Ullmann Condensation for 1,4-Bis(2,2,2-trifluoroethoxy)benzene Synthesis.
Experimental Protocol:
-
Formation of Alkoxide: To a stirred suspension of sodium hydride in N,N-dimethylformamide (DMF), add 2,2,2-trifluoroethanol.
-
Addition of Reactants: To this mixture, add 1,4-dibromobenzene and cupric bromide.
-
Reaction: Heat the reaction mixture to approximately 100°C for two hours.
-
Work-up:
-
Quench the reaction by pouring it into ice water.
-
Acidify the mixture with hydrochloric acid.
-
-
Purification:
-
Collect the precipitated white solid by filtration.
-
The structure can be confirmed by infrared spectral analysis.
-
This method can yield up to 99% of the desired product.
-
Experimental Workflow Overview
The following diagram illustrates a general workflow for the synthesis and purification of 1,4-bis(2,2,2-trifluoroethoxy)benzene.
Caption: General experimental workflow for synthesis and purification.
Safety and Handling
1,4-Bis(2,2,2-trifluoroethoxy)benzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[2][4]
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Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[4]
-
First Aid:
-
If swallowed: Get medical help. Rinse mouth.[4]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical help.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Applications
The unique properties imparted by the trifluoroethoxy groups make 1,4-bis(2,2,2-trifluoroethoxy)benzene a valuable compound in several areas of research and development:
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Pharmaceutical Synthesis: It is a key starting material for the synthesis of flecainide, an antiarrhythmic drug.
-
Drug Design: The trifluoroethoxy moiety is incorporated into drug candidates to improve their pharmacokinetic properties, such as metabolic stability and bioavailability.[3]
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Materials Science: The compound's thermal stability and specific electronic properties make it a candidate for the development of advanced polymers and liquid crystals.[3]
This technical guide provides a solid foundation for researchers working with 1,4-bis(2,2,2-trifluoroethoxy)benzene. By understanding its synthesis, properties, and handling requirements, scientists can effectively utilize this versatile compound in their research endeavors.
